molecular formula C15H13ClFN5O2S B2956618 3-chloro-4-fluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034501-38-5

3-chloro-4-fluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2956618
CAS No.: 2034501-38-5
M. Wt: 381.81
InChI Key: LHXYVOFYYCZUCJ-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule integrates multiple privileged structures into a single scaffold, featuring a benzenesulfonamide group linked to a pyrazine-substituted imidazole ring via an ethyl spacer. The presence of the sulfonamide moiety suggests potential for investigation as an enzyme inhibitor, targeting a variety of biologically relevant receptors or enzymes. Researchers may explore its application in developing novel therapeutic agents, particularly in areas such as oncology and anti-infective research, where similar heterocyclic compounds have demonstrated potent biological activities. The chloro and fluoro substituents on the benzene ring are likely to influence the compound's electronic properties and binding affinity, making it a versatile intermediate for structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFN5O2S/c16-12-9-11(1-2-13(12)17)25(23,24)21-6-8-22-7-5-20-15(22)14-10-18-3-4-19-14/h1-5,7,9-10,21H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXYVOFYYCZUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-4-fluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific kinases involved in cancer progression.
  • Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antiviral Activity : Preliminary findings indicate potential antiviral properties, particularly against certain viral strains.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Assay Type Target IC50 Value (µM) Notes
Kinase InhibitionPim Kinases (Pim-1, Pim-2, Pim-3)0.03 - 0.11Strong inhibition observed at low concentrations
Cell ProliferationCancer Cell Lines0.5 - 2.0Effective in reducing proliferation rates
Antiviral ActivityHSV-10.20 - 0.21Significant reduction in plaque formation

Case Studies

  • Case Study on Cancer Cell Lines :
    In a study involving various cancer cell lines, the compound demonstrated significant cytotoxicity with IC50 values ranging from 0.5 µM to 2.0 µM across different types of cancer cells, indicating its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
  • Antiviral Efficacy :
    A separate investigation into its antiviral properties revealed that the compound effectively inhibited HSV-1 replication, reducing plaque formation by approximately 69% at a concentration of 0.5 mg/mL. This suggests a promising avenue for further exploration in antiviral drug development.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • The presence of the pyrazinyl group is crucial for enhancing kinase inhibitory activity.
  • The imidazole moiety contributes to its ability to interact with biological targets effectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Imidazole Substituents

3-(4-(4-Cyanophenyl)-2-(Ethylthio)-1H-Imidazol-1-yl)Benzenesulfonamide (21b)
  • Molecular Formula : C₁₈H₁₅N₃O₂S₂
  • Key Substituents: 4-Cyanophenyl and ethylthio groups on the imidazole ring.
  • Activity : Exhibited antimicrobial activity with MIC values comparable to clinical antibiotics like rifampicin (25–30 mg/mL) via microplate dilution assays .
  • Electron-withdrawing cyano groups enhance stability but may alter target binding.
Ethyl [2-(Benzylsulfanyl)-4-(4-Nitrophenyl)-1H-Imidazol-1-yl] Acetate
  • Molecular Formula : C₂₀H₁₉N₃O₄S
  • Key Substituents : Benzylsulfanyl and 4-nitrophenyl groups on imidazole.
  • Activity : Demonstrated moderate antioxidant activity (22.7% DPPH, 80.4% ABTS radical scavenging) .
  • Comparison : The nitro group enhances redox activity, which is absent in the target compound. The acetate ester may improve solubility compared to the sulfonamide core.

Analogues with Heterocyclic Variations

3-Chloro-4-Fluoro-N-(3-Methyl-1-(1H-1,2,3-Triazol-1-yl)Butan-2-yl)Benzenesulfonamide
  • Molecular Formula : C₁₃H₁₆ClFN₄O₂S
  • Key Substituents : Triazole ring instead of imidazole-pyrazine.
  • Comparison : The triazole’s smaller size and distinct hydrogen-bonding capacity may alter pharmacokinetic properties. Molecular weight (346.81 g/mol) is lower than the target compound’s estimated 394.5 g/mol, suggesting differences in bioavailability .

Substitution Position Effects

(E)-N-(2-(1H-Imidazol-1-yl)-2-(Phenyl)ethyl)-4-Styrylbenzamides (9) and 3-Styrylbenzamides (15)
  • Key Feature : Styrylbenzamide substitution at C4 (9) vs. C3 (15).
  • Comparison : Positional isomerism significantly impacts synthetic yields and bioactivity. For instance, 4-substituted derivatives often exhibit higher metabolic stability due to steric effects . This highlights the importance of the chloro-fluoro substitution pattern in the target compound.

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
Target Compound C₁₅H₁₂ClFN₆O₂S ~394.5 Chloro, fluoro, ethyl-imidazole-pyrazine Not reported N/A
21b C₁₈H₁₅N₃O₂S₂ 377.46 Cyanophenyl, ethylthio Antimicrobial (MIC 25–30 mg/mL) [1]
Ethyl Imidazole Acetate C₂₀H₁₉N₃O₄S 397.44 Benzylsulfanyl, nitrophenyl Antioxidant (DPPH 22.7%) [2]
Triazole Analogue C₁₃H₁₆ClFN₄O₂S 346.81 Triazole, methylbutyl Not reported [6]

Research Implications

  • Synthetic Feasibility: The target compound’s imidazole-pyrazine-ethyl chain may require multi-step synthesis, similar to methods used for styrylbenzamides (e.g., coupling via 2-amino-1-phenylethanol derivatives) .
  • Biological Potential: Structural analogs with nitro, cyano, or thioether groups show antimicrobial and antioxidant activities, suggesting the target compound could be tested in these domains. Pyrazine’s nitrogen-rich structure may enhance interactions with enzymatic targets like carbonic anhydrases .

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